molecular formula C9H9BF4O2 B15335336 3-(1-Fluoroethyl)-5-(trifluoromethyl)phenylboronic Acid

3-(1-Fluoroethyl)-5-(trifluoromethyl)phenylboronic Acid

Cat. No.: B15335336
M. Wt: 235.97 g/mol
InChI Key: GTWVBVBMCZXACM-UHFFFAOYSA-N
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Description

The compound (3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C9H9BF4O2 . It is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent under specific conditions. One common method is the reaction of 3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)magnesium bromide with trimethyl borate , followed by hydrolysis to yield the boronic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as:

    Grignard Reaction: Formation of the aryl magnesium bromide intermediate.

    Borylation: Reaction with trimethyl borate.

    Hydrolysis: Conversion to the boronic acid.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

    Oxidation: It can undergo oxidation reactions to form the corresponding phenol derivative.

    Reduction: Reduction reactions can convert it to the corresponding boronic ester.

Common Reagents and Conditions:

    Palladium Catalyst: Often used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed:

    Biaryl Compounds: Formed in Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed in oxidation reactions.

    Boronic Esters: Formed in reduction reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of advanced materials with specific properties.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

    Diagnostic Tools: Employed in the development of diagnostic agents for various diseases.

Industry:

    Polymer Production: Used in the synthesis of polymers with unique properties.

    Catalysis: Acts as a catalyst in various industrial chemical reactions.

Mechanism of Action

The mechanism of action of (3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product. The molecular targets include the palladium catalyst and the aryl halide substrate.

Comparison with Similar Compounds

    Phenylboronic Acid: Similar in structure but lacks the fluoroethyl and trifluoromethyl groups.

    (4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of the fluoroethyl and trifluoromethyl groups.

Uniqueness:

    Fluoroethyl Group: Provides unique electronic properties that can influence the reactivity and selectivity of the compound in chemical reactions.

    Trifluoromethyl Group: Enhances the compound’s stability and reactivity, making it particularly useful in specific synthetic applications.

This detailed article provides a comprehensive overview of (3-(1-Fluoroethyl)-5-(trifluoromethyl)phenyl)boronic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H9BF4O2

Molecular Weight

235.97 g/mol

IUPAC Name

[3-(1-fluoroethyl)-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BF4O2/c1-5(11)6-2-7(9(12,13)14)4-8(3-6)10(15)16/h2-5,15-16H,1H3

InChI Key

GTWVBVBMCZXACM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(C)F)(O)O

Origin of Product

United States

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